7-(3-chlorobenzyl)-8-(4-(4-chlorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
7-(3-chlorobenzyl)-8-(4-(4-chlorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H24Cl2N6O2 and its molecular weight is 499.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
The synthesis of purine derivatives often involves complex chemical processes aimed at modifying the purine core to achieve desired pharmacological properties. For instance, the synthesis of 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones and their derivatives has been explored for potential cardiovascular activities, such as antiarrhythmic and hypotensive effects, indicating a strong prophylactic antiarrhythmic activity in certain compounds (Chłoń-Rzepa et al., 2004). This demonstrates the compound's relevance in cardiovascular research and drug development.
Pharmacological Evaluation
Further pharmacological evaluations of purine derivatives have revealed their potential as ligands for serotonin receptors, with implications for psychotropic activity. For example, studies on new 8-aminoalkyl derivatives of purine-2,6-dione have shown potential antidepressant and anxiolytic properties, suggesting these compounds as promising candidates for the treatment of depression and anxiety disorders (Chłoń-Rzepa et al., 2013).
Anti-Mycobacterial Activity
The search for new anti-mycobacterial agents has led to the synthesis of purine linked piperazine derivatives, targeting key enzymes in the biosynthesis pathways of Mycobacterium tuberculosis. Some derivatives have shown promising activity against M. tuberculosis, highlighting their potential in developing new therapeutic agents for tuberculosis (Konduri et al., 2020).
properties
IUPAC Name |
7-[(3-chlorophenyl)methyl]-8-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24Cl2N6O2/c1-29-21-20(22(33)28-24(29)34)32(15-17-3-2-4-19(26)13-17)23(27-21)31-11-9-30(10-12-31)14-16-5-7-18(25)8-6-16/h2-8,13H,9-12,14-15H2,1H3,(H,28,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFZYRRSLBRCPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=C(C=C4)Cl)CC5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24Cl2N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-chlorobenzyl)-8-(4-(4-chlorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione |
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